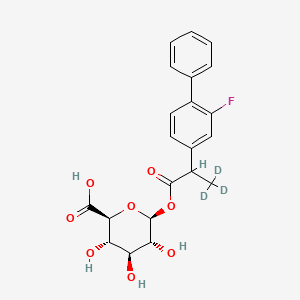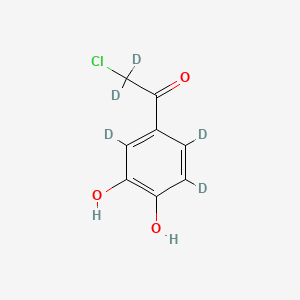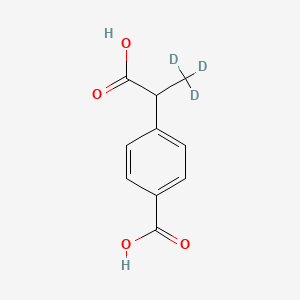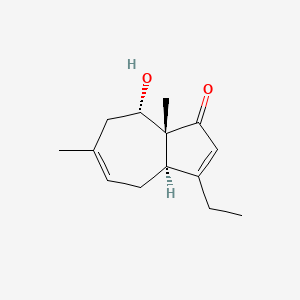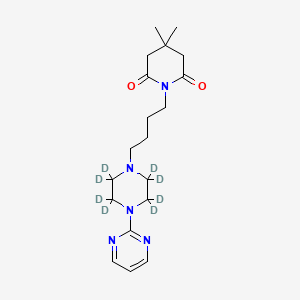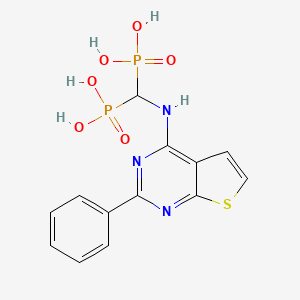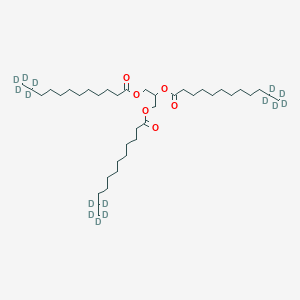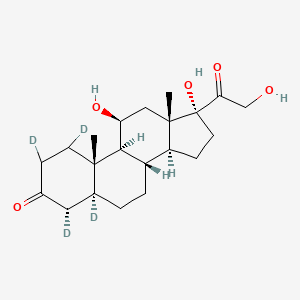
5|A-Pregnan-11|A,17|A,21-triol-3,20-dione-1,2,4,5-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 is a deuterium-labeled steroid compound. It is a stable isotope of 5α-Pregnan-11β,17α,21-triol-3,20-dione, where specific hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 involves the incorporation of deuterium into the parent compound, 5α-Pregnan-11β,17α,21-triol-3,20-dione. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving steroid hormones and their biological effects.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 involves its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise tracking and quantification using mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5α-Pregnan-11β,17α,21-triol-3,20-dione
- 5β-Pregnan-3α,17α,21-triol-11,20-dione
Uniqueness
The uniqueness of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 lies in its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracking are essential .
Propriétés
Formule moléculaire |
C21H32O5 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(4S,5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9-,12-,14-,15-,16-,18+,19-,20-,21- |
Clé InChI |
ACSFOIGNUQUIGE-ANMRHNJBSA-N |
SMILES isomérique |
[H][C@]1(C(=O)C(C([C@]2([C@]1(CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)[2H])C)[2H])[2H])[2H] |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)

